molecular formula C14H19Br2ClN4S B1669187 Clobenpropit CAS No. 145231-45-4

Clobenpropit

Numéro de catalogue B1669187
Numéro CAS: 145231-45-4
Poids moléculaire: 308.8 g/mol
Clé InChI: JIJQPEZAVLJZBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clobenpropit is an imidothiocarbamic ester that consists of isothiourea bearing S-3-(imidazol-4-yl)propyl and N-4-chlorobenzyl substituents . It is an extremely potent histamine H3 antagonist/inverse agonist . It has neuroprotective effects via stimulation of GABA release in brain cells in vitro .


Synthesis Analysis

Clobenpropit analogs have been synthesized and pharmacologically characterized. These analogs vary in the functional group adjacent to the isothiourea moiety in order to study structural requirements for H(3)R and H(4)R ligands . The compounds show moderate to high affinity for both the human H(3)R and H(4)R .


Molecular Structure Analysis

The structural insight into H4R ligand binding allows us to identify mutants at E1825.46 for which the agonist clobenpropit acts as an inverse agonist .


Chemical Reactions Analysis

Clobenpropit is an antagonist on histamine H3 receptors (HH3R). It has been shown to protect NMDA-induced neuronal necrosis in cortical neuronal cell culture from rats .


Physical And Chemical Properties Analysis

Clobenpropit has the molecular formula C14H17ClN4S . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Clobenpropit is primarily an antagonist/inverse agonist of the Histamine H3 receptor (H3R) . It also has some affinity for the Histamine H4 receptor (H4R) , where it acts as a partial agonist .

Mode of Action

Clobenpropit interacts with its targets, the H3 and H4 receptors, by binding to them. This binding action leads to a decrease in the activity of the presynaptic histamine H3 receptors and an increase in histamine release . The increased histamine release then stimulates the H1 and H2 receptors, which are required for Clobenpropit’s antidepressant effects and the enhancement of synaptic plasticity .

Biochemical Pathways

Clobenpropit’s interaction with the H3 and H4 receptors affects several biochemical pathways. It has been shown to enhance GABA release in brain cells, providing neuroprotective effects . It also modulates glutamate transmission, which is crucial for cognitive functions . Furthermore, it has been found to inhibit dopamine transport, suggesting a potential role in modulating dopaminergic neurotransmission .

Pharmacokinetics

It is known that clobenpropit is a small molecule with a molar mass of 30883 g/mol , suggesting that it may have good bioavailability and can cross the blood-brain barrier.

Result of Action

Clobenpropit’s action results in several molecular and cellular effects. It has been shown to decrease immobility during the forced swim test, reverse memory deficits, and increase hippocampal GluN2A protein levels . These effects suggest that Clobenpropit may have potential therapeutic applications in the treatment of depression and cognitive impairments .

Safety and Hazards

Clobenpropit may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . More detailed safety data can be found in the Safety Data Sheet .

Orientations Futures

The exploration of this non-canonical pathway of CXCR4 directly interacting with the downstream signaling of activated TLRs has the potential to bring a new set of molecules to the market with application in (auto)immune disease .

Propriétés

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4S/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIEVHKDLMIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3043738
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clobenpropit

CAS RN

145231-45-4
Record name Clobenpropit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145231-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clobenpropit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145231454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clobenpropit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3043738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOBENPROPIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKU631JF4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clobenpropit
Reactant of Route 2
Reactant of Route 2
Clobenpropit
Reactant of Route 3
Clobenpropit
Reactant of Route 4
Reactant of Route 4
Clobenpropit
Reactant of Route 5
Clobenpropit
Reactant of Route 6
Clobenpropit

Q & A

Q1: What is the primary mechanism of action of Clobenpropit?

A1: Clobenpropit primarily acts as an antagonist/inverse agonist at histamine H3 receptors (H3R). [, , ] This means it blocks the receptor from being activated by histamine and can even suppress its basal activity.

Q2: How does Clobenpropit’s action at H3R affect neurotransmission?

A2: By blocking H3R, Clobenpropit can increase the release of several neurotransmitters, including histamine itself, acetylcholine, dopamine, norepinephrine, and GABA. [, , , , , , ] This modulation of neurotransmission contributes to its various effects on cognitive function, sleep-wake cycles, and other physiological processes.

Q3: Does Clobenpropit interact with any other targets besides H3R?

A3: Yes, research suggests that Clobenpropit also interacts with histamine H4 receptors (H4R), acting as an agonist in some cases. [, , , , , , , ] This interaction contributes to its potential in modulating immune responses and inflammation.

Q4: How does Clobenpropit influence glutamatergic transmission?

A4: Studies using the Flinders Sensitive Line (FSL) rat model of depression showed that Clobenpropit enhances hippocampal long-term potentiation (LTP), a key process in learning and memory. [, ] This enhancement of synaptic plasticity likely involves activation of H1 and H2 histamine receptors downstream of H3R blockade.

Q5: What is the role of H1 and H2 receptors in Clobenpropit’s effects?

A5: Research indicates that the antidepressant effects of Clobenpropit and its enhancement of LTP require hippocampal H1 and H2 receptor activation. [, ] This suggests that Clobenpropit might act through disinhibition of histamine release, leading to subsequent activation of these receptors.

Q6: Does Clobenpropit directly affect glutamatergic synaptic transmission?

A6: While Clobenpropit enhances LTP and influences NMDA receptor subunit expression, studies have not found significant direct effects on excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons. [, ] This suggests that its influence on glutamatergic transmission may be primarily indirect, possibly through modulation of network activity or other plasticity mechanisms.

Q7: Does Clobenpropit affect histamine synthesis?

A7: Yes, studies on rat brain cortical miniprisms show that Clobenpropit, as an H3R antagonist, can enhance histamine synthesis, likely through a mechanism involving the cAMP pathway. [] This highlights the complex regulatory role of H3R in histamine neuron function.

Q8: What is the molecular formula and weight of Clobenpropit?

A8: The molecular formula of Clobenpropit is C12H16ClN5S, and its molecular weight is 297.8 g/mol. []

Q9: Is there information available about Clobenpropit's material compatibility, stability under various conditions, or catalytic properties?

A9: The provided research focuses on Clobenpropit's pharmacological properties as a histamine receptor ligand. Therefore, information regarding its material compatibility, stability outside biological contexts, or any potential catalytic properties is not available in these studies.

Q10: Have computational methods been used to study Clobenpropit and its interactions with H4R?

A10: Yes, computational studies employing 3D-QSAR, homology modeling, and molecular dynamics simulations have been conducted to investigate the binding modes of Clobenpropit and its analogs at the H4R. [, ] These studies provided valuable insights into the structural features crucial for ligand binding and selectivity.

Q11: How do structural modifications of Clobenpropit affect its activity at H3R and H4R?

A11: Studies on Clobenpropit analogs revealed that modifications to the functional group near the isothiourea moiety can significantly impact their affinity and intrinsic activity at both H3R and H4R. [] For instance, some modifications led to compounds with dual activity as both H3R and H4R antagonists, while others exhibited varying degrees of agonism at H4R.

Q12: Is there information available regarding Clobenpropit's stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways?

A12: The provided research focuses primarily on Clobenpropit's pharmacological properties and its effects in biological systems. Information regarding its stability in various formulations, compliance with SHE regulations, environmental impact, or degradation pathways is not covered in these studies.

Q13: What is known about the pharmacokinetics of Clobenpropit?

A13: While specific details on absorption, distribution, metabolism, and excretion (ADME) are limited in the provided research, studies demonstrate that Clobenpropit can effectively cross the blood-brain barrier when administered systemically. [, , ] This property is crucial for its central nervous system effects.

Q14: How does the route of administration affect Clobenpropit’s effects?

A14: Research indicates that both systemic and direct hippocampal injections of Clobenpropit can reduce immobility time in the forced swim test, a model for antidepressant activity. [, ] This suggests that Clobenpropit can exert its effects through both central and peripheral mechanisms, depending on the route of administration.

Q15: What in vitro models have been used to study Clobenpropit's effects?

A15: Various in vitro models, including cell lines expressing specific histamine receptors, isolated rat brain tissues (miniprisms and synaptosomes), and primary cell cultures (e.g., mast cells and eosinophils), have been used to characterize Clobenpropit’s pharmacological properties. [, , , , , , , , , , ]

Q16: What in vivo models have been used to study Clobenpropit's effects?

A16: Rodent models, primarily rats and mice, have been extensively used to investigate Clobenpropit’s effects in various contexts, including cognition, epilepsy, obesity, inflammation, and pain. [, , , , , , , , , , , , , , , ] These models provided valuable insights into its potential therapeutic applications.

Q17: What behavioral tests have been used to assess Clobenpropit’s antidepressant-like effects?

A17: The forced swim test, a widely used preclinical model for screening antidepressant drugs, has been employed to evaluate Clobenpropit's effects on depressive-like behavior in rodents. [, , ] Additionally, researchers have used other behavioral paradigms, such as the novel object recognition and passive avoidance tests, to assess its impact on memory and cognition in the context of depression models. [, ]

Q18: What are the effects of Clobenpropit in animal models of epilepsy?

A18: In rat models of both amygdaloid kindled seizures and maximal electroshock seizures, Clobenpropit demonstrated anticonvulsant properties. [] This suggests its potential as a therapeutic agent for epilepsy.

Q19: Does Clobenpropit show effects in models of obesity?

A19: Studies in Siberian hamsters, a seasonal model of obesity, indicated that Clobenpropit, as an H3R inverse agonist, can decrease food intake. [] This finding suggests a potential role for H3R modulation in regulating energy balance and treating obesity.

Q20: Has Clobenpropit been tested in clinical trials?

A20: While preclinical research on Clobenpropit shows promising results in various areas, the provided scientific literature does not mention any completed or ongoing clinical trials involving this compound.

Q21: Is there information available regarding resistance mechanisms to Clobenpropit, its toxicological profile, drug delivery strategies, or potential biomarkers for its effects?

A21: The provided research primarily focuses on Clobenpropit's pharmacological mechanisms and preclinical efficacy in various animal models. Information regarding resistance development, detailed toxicological profiling, specific drug delivery strategies, or biomarkers associated with its effects is limited in these studies.

Q22: What analytical methods have been used to study Clobenpropit and its effects?

A22: Researchers have employed a range of analytical techniques, including radioligand binding assays, western blotting, ELISA, high-performance liquid chromatography (HPLC), immunohistochemistry, and cDNA microarray analysis, to investigate Clobenpropit's binding properties, downstream signaling pathways, and effects on protein and gene expression. [, , , , , , , , , , , , , ]

Q23: What methods have been used to study the effects of Clobenpropit on neurotransmitter release?

A23: Researchers have employed techniques such as microdialysis coupled with HPLC to measure changes in neurotransmitter levels in specific brain regions following Clobenpropit administration. [] This approach allows for the assessment of in vivo neurotransmitter dynamics in response to drug treatment.

Q24: Is there information available on Clobenpropit's dissolution and solubility properties, analytical method validation for its detection and quantification, or quality control measures during its synthesis and handling?

A24: The research provided focuses mainly on the biological activity and preclinical efficacy of Clobenpropit. Information regarding its physicochemical properties like dissolution and solubility, details about analytical method validation, or quality control measures during its production are not covered in these studies.

Q25: Is there information available on the immunogenicity of Clobenpropit, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability?

A25: The provided research primarily explores Clobenpropit's interactions with histamine receptors and its effects in various preclinical models. Information regarding its potential immunogenicity, interactions with drug transporters or metabolizing enzymes, and its biocompatibility or biodegradability is not extensively discussed in these studies.

Q26: Is there information on alternatives to Clobenpropit, strategies for its recycling or waste management, or specific research infrastructures and resources dedicated to its study?

A26: The research provided primarily focuses on Clobenpropit's unique pharmacological profile and preclinical efficacy. Information regarding potential alternatives, methods for its recycling or waste management, or specific research infrastructures dedicated to its study is not a primary focus of these studies.

Q27: What are the significant historical milestones in Clobenpropit research?

A27: A significant milestone in Clobenpropit research was the discovery of its high affinity for the H3 receptor and its characterization as a potent and selective H3R antagonist. [] Another important milestone was the finding that Clobenpropit also interacts with the H4 receptor, expanding its potential therapeutic applications to include inflammatory and immune-related conditions. [, , , , , , , ]

Q28: What are the potential cross-disciplinary applications of Clobenpropit research?

A28: Clobenpropit research holds potential for cross-disciplinary applications due to its multi-faceted pharmacological profile. It bridges research areas such as neuropharmacology, immunology, and endocrinology. [, , , , , , , , ] Understanding its interactions with different physiological systems could lead to innovative therapeutic strategies for various conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.